molecular formula C17H21NO4S B8545566 2-(5-(4-Methoxybenzyloxy)-2,2-dimethyl-1,3-dioxan-5-yl)thiazole

2-(5-(4-Methoxybenzyloxy)-2,2-dimethyl-1,3-dioxan-5-yl)thiazole

Cat. No.: B8545566
M. Wt: 335.4 g/mol
InChI Key: AWBGTUUJDXGSKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-(4-Methoxybenzyloxy)-2,2-dimethyl-1,3-dioxan-5-yl)thiazole is a useful research compound. Its molecular formula is C17H21NO4S and its molecular weight is 335.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H21NO4S

Molecular Weight

335.4 g/mol

IUPAC Name

2-[5-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-1,3-dioxan-5-yl]-1,3-thiazole

InChI

InChI=1S/C17H21NO4S/c1-16(2)21-11-17(12-22-16,15-18-8-9-23-15)20-10-13-4-6-14(19-3)7-5-13/h4-9H,10-12H2,1-3H3

InChI Key

AWBGTUUJDXGSKR-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(CO1)(C2=NC=CS2)OCC3=CC=C(C=C3)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ambient suspension of sodium hydride (1.136 g, 47.3 mmol) in N,N-dimethylformamide (126 ml) was added 2,2-dimethyl-5-(thiazol-2-yl)-1,3-dioxan-5-ol (Example 11A) (8.15 g, 37.9 mmol) as a solution in N,N-dimethylformamide (20 mL). The reaction was stirred for 30 minutes, and tetrabutylammonium iodide (0.699 g, 1.893 mmol) and 1-(chloromethyl)-4-methoxybenzene (6.42 ml, 47.3 mmol) were sequentially added. The reaction was stirred overnight and then quenched by the addition of saturated aqueous ammonium chloride solution and ethyl acetate. The layers were separated, and the aqueous layer was extracted with additional ethyl acetate (2×). The combined organics were dried with anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel, eluting with a gradient of 0 to 40% ethyl acetate in hexane, to give the title product. MS ESI(+) m/z 336.0 [M+H]+.
Quantity
1.136 g
Type
reactant
Reaction Step One
Quantity
126 mL
Type
solvent
Reaction Step One
Quantity
8.15 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
6.42 mL
Type
reactant
Reaction Step Three
Quantity
0.699 g
Type
catalyst
Reaction Step Three

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